Boc-L-beta-homoalanine, chemically known as (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of beta-homoalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. With a molecular formula of CHN O and a molecular weight of approximately 203.24 g/mol, Boc-L-beta-homoalanine has demonstrated significant potential in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Boc-L-beta-homoalanine exhibits notable biological activity, particularly as a precursor for peptide synthesis. Its derivatives are being investigated for potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound's ability to influence protein synthesis pathways further underscores its importance in biological research .
The synthesis of Boc-L-beta-homoalanine typically involves the protection of the amino group of beta-homoalanine using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, similar synthetic routes are employed but scaled up with stringent quality control measures to ensure high purity and consistency .
Boc-L-beta-homoalanine has a wide range of applications:
Research on Boc-L-beta-homoalanine includes interaction studies that focus on its role in biological systems. These studies often involve examining how this compound interacts with various receptors or enzymes related to neurodegenerative diseases. The findings suggest that its derivatives may modulate biochemical pathways associated with neuronal protection and repair .
Boc-L-beta-homoalanine can be compared with several similar compounds that share structural features or functional roles:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Boc-L-alpha-alanine | CHN O | Standard amino acid; simpler structure |
Boc-L-gamma-aminobutyric acid | CHN O | Involved in neurotransmission; GABA precursor |
Boc-L-beta-cyanoalanine | CHN O | Contains a cyano group; used for specific syntheses |
Boc-L-beta-homophenylalanine | CHN O | Contains a phenyl group; used in various peptide syntheses |
Uniqueness: Boc-L-beta-homoalanine is distinguished by its beta-amino acid structure, which provides unique conformational properties beneficial for specific applications in drug design and development. Its ability to form stable peptides makes it particularly valuable compared to other amino acids that may not readily participate in similar reactions .
The systematic IUPAC name is (3S)-3-[(tert-butoxycarbonyl)amino]butanoic acid, reflecting the S-configuration at the chiral center. The Boc group is attached to the amino moiety of the β-homoalanine skeleton, which features a four-carbon chain (butanoic acid) instead of the three-carbon chain found in canonical alanine.
Common synonyms include:
Boc-L-beta-homoalanine is a protected amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research [1]. The compound is systematically named as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid according to International Union of Pure and Applied Chemistry nomenclature standards [2] [19]. This designation reflects the stereochemical configuration at the third carbon position and the presence of the tert-butoxycarbonyl protecting group attached to the amino function [16].
The compound is registered under Chemical Abstracts Service number 158851-30-0, which serves as its unique chemical identifier in scientific databases and commercial catalogs [2] [3] [15]. Alternative systematic names include (S)-3-(Boc-amino)butyric acid and (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid, all of which refer to the same molecular entity [16] [21].
Common nomenclature variations encountered in the literature include Boc-L-β-homoalanine, Boc-β-HoAla-OH, and Boc-β-Homoala-OH [1] [2] [3]. These abbreviated forms are widely recognized in synthetic organic chemistry and peptide synthesis applications, though they maintain the same fundamental molecular identity [16].
The molecular formula of Boc-L-beta-homoalanine is C₉H₁₇NO₄, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms [2] [3] [10]. This composition yields a molecular weight of 203.24 grams per mole, as calculated from standard atomic masses [2] [3] [10] [15].
The molecular structure consists of a four-carbon chain backbone derived from butyric acid, with an amino group protected by a tert-butoxycarbonyl group at the third carbon position [1] [21]. The stereochemistry is defined by the (S)-configuration at the chiral center, designating it as the L-enantiomer according to standard amino acid nomenclature conventions [2] [15] [16].
The compound is catalogued in major chemical databases with specific identifier codes that facilitate accurate identification and retrieval [2] [3] [15]. The MDL number MFCD00270345 serves as a unique identifier in the Accelrys database system [2] [3] [15]. Additionally, the Beilstein Registry Number 6800577 provides access to historical and synthetic information within the Reaxys database [3] [15].
The International Chemical Identifier Key for Boc-L-beta-homoalanine is PYNDHEONPQYIAN-LURJTMIESA-N, which provides a standardized hash representation of the molecular structure [2] [16]. The corresponding Simplified Molecular Input Line Entry System notation is CC@@HNC(=O)OC(C)(C)C, which encodes the complete structural information including stereochemistry [3].
The full International Chemical Identifier string reads: InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 [3] [19]. This notation provides comprehensive structural information including connectivity, stereochemistry, and tautomeric state definitions.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₇NO₄ | [2] [3] [10] [15] |
Molecular Weight | 203.24 g/mol | [2] [3] [10] [15] |
CAS Number | 158851-30-0 | [2] [3] [15] [16] |
Physical Form | Solid (crystalline powder) | [1] [15] [16] |
Color/Appearance | White to light yellow | [1] [16] |
Melting Point | 73-78°C (range reported) | [15] [16] |
Boiling Point | 339.5±25.0°C (predicted) | [4] [16] |
Density | 1.1±0.1 g/cm³ (predicted) | [4] [16] |
Flash Point | 159.1±23.2°C (predicted) | [4] |
Optical Rotation | -17±2° (c=1, CHCl₃) | [1] [15] |
pKa | 4.43±0.10 (predicted) | [16] |
Water Solubility | Slightly soluble | [16] [19] [26] |
Organic Solvent Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [16] |
The compound exhibits chirality at the third carbon position of the butyric acid backbone, with the (S)-configuration defining its absolute stereochemistry [2] [15] [16]. This stereochemical designation places Boc-L-beta-homoalanine in the L-series of amino acids, consistent with naturally occurring amino acid configurations [15] [16].
The optical rotation of the compound has been measured as -17±2° when dissolved in chloroform at a concentration of 1 gram per 100 milliliters [1] [15]. This negative rotation confirms the (S)-configuration and provides a practical method for enantiomeric purity assessment in synthetic preparations [15].
The stereochemical integrity of the compound is maintained under standard storage and handling conditions, making it suitable for stereoselective synthetic applications [15] [16]. The presence of the bulky tert-butoxycarbonyl protecting group provides additional steric hindrance that helps preserve the stereochemical configuration during chemical transformations [1] [21].
The tert-butoxycarbonyl protecting group represents a crucial structural feature that defines the chemical behavior and synthetic utility of this compound [1] [2] [3]. This protecting group is specifically designed to mask the reactivity of the amino function while maintaining stability under a wide range of reaction conditions [1] [21].
The protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents [21]. This selective deprotection capability makes the compound particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required [1].
The structural representation of Boc-L-beta-homoalanine can be expressed through multiple chemical notation systems. The canonical SMILES notation is recorded as CC(CC(=O)O)NC(=O)OC(C)(C)C, while the isomeric SMILES incorporating stereochemical information is CC@@HNC(=O)OC(C)(C)C [1] [2] [4].
The complete InChI string provides comprehensive structural information: InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 [1] [6] [4]. This notation system ensures unambiguous identification of the compound across different chemical databases and software platforms.
Representation Type | Value |
---|---|
SMILES (Canonical) | CC(CC(=O)O)NC(=O)OC(C)(C)C [1] [4] |
SMILES (Isomeric) | CC@@HNC(=O)OC(C)(C)C [1] [3] |
InChI | InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 [1] [6] |
InChI Key | PYNDHEONPQYIAN-LURJTMIESA-N [1] [2] [6] |
Three-Letter Code | Boc-bAla(3S-Me)-OH [1] [6] |
IUPAC Condensed | Boc-bAla(3S-Me)-OH [1] |
Boc-L-beta-homoalanine is referenced by numerous synonyms across scientific literature and commercial suppliers, reflecting its widespread use in research applications. The primary systematic names include (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid and (S)-3-(Boc-amino)butyric acid [1] [2] [6].
Peptide synthesis nomenclature employs abbreviated forms such as Boc-beta-Homoala-OH, Boc-beta-HoAla-OH, and Boc-beta-HAla-OH [1] [2] [5] [8]. These abbreviated forms are particularly prevalent in commercial catalogs and synthetic protocols for solid-phase peptide synthesis.
Synonym Category | Representative Names |
---|---|
IUPAC Systematic Names | (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid [1] [2] (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid [1] [6] |
Simplified Chemical Names | (S)-3-(Boc-amino)butyric acid [1] [2] (S)-N-Boc-3-aminobutyric acid [1] [6] |
Peptide Synthesis Notation | Boc-beta-Homoala-OH [1] [2] [8] Boc-beta-HoAla-OH [1] [2] [7] Boc-beta-HAla-OH [1] [8] [6] |
Alternative Nomenclature | Boc-l-b-homoalanine [1] N-beta-(t-Butyloxycarbonyl)-L-homoalanine [6] [9] |
Chemical Abstracts Name | Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3S)- [1] [6] |
Boc-L-beta-homoalanine maintains active entries across major chemical databases and regulatory inventories. The compound is registered in the PubChem database under CID 5706671 [1] [2] and appears in the ChEMBL bioactivity database as CHEMBL1222400 [1] [6]. The Environmental Protection Agency TSCA Inventory lists the compound as commercially active [10].
Commercial availability is extensive, with major chemical suppliers including Sigma-Aldrich (catalog #14974), Thermo Scientific Fisher (H52066 series), and multiple specialty peptide synthesis companies offering research-grade material [3] [7] [8] [11] [12]. Purity specifications typically range from 95-98% as determined by thin-layer chromatography or high-performance liquid chromatography [3] [7] [13].
Database/Registry | Identifier/Entry | Status |
---|---|---|
PubChem | CID 5706671 [1] [2] | Active database entry |
Chemical Abstracts Service | CAS RN 158851-30-0 [1] [2] | Registered compound |
ChEMBL | CHEMBL1222400 [1] [6] | Active bioactivity database |
Beilstein/Reaxys | BRN 6800577 [1] [3] [7] | Registry entry available |
MDL Information Systems | MFCD00270345 [1] [2] [5] | Active MDL number |
EPA TSCA Inventory | Listed [10] | Commercial activity: Active |
Sigma-Aldrich | Catalog #14974 [3] | Available, ≥98.0% (TLC) |
Thermo Scientific | H52066 series [7] [4] | Available, 95% |
The compound serves as a crucial building block in peptide synthesis, particularly for developing therapeutic peptides with enhanced resistance to enzymatic degradation [14] [16]. Research applications span drug development, where its incorporation into drug candidates improves stability and bioavailability [14] . Bioconjugation studies utilize the compound for attaching biomolecules to diagnostic agents, enhancing targeting specificity [14] [16].
Beta-amino acid research has demonstrated that peptides containing Boc-L-beta-homoalanine exhibit enhanced resistance to enzymatic degradation compared to natural peptide counterparts . This property makes it particularly valuable for developing peptide-based therapeutics that require extended half-lives in biological systems.